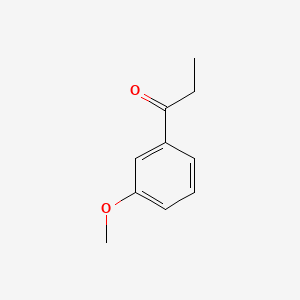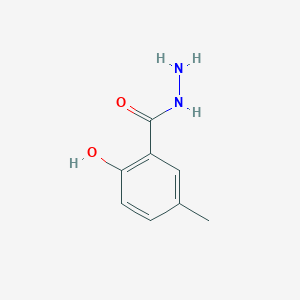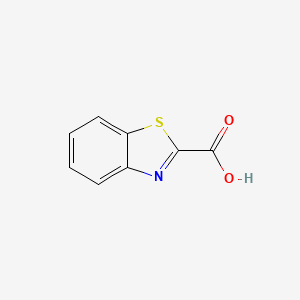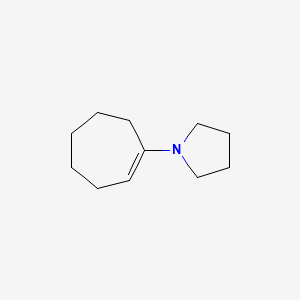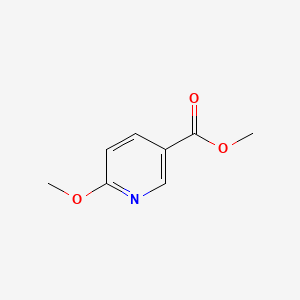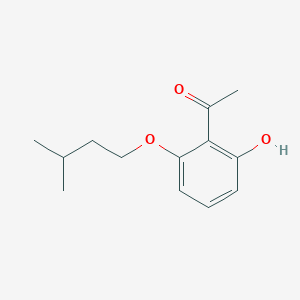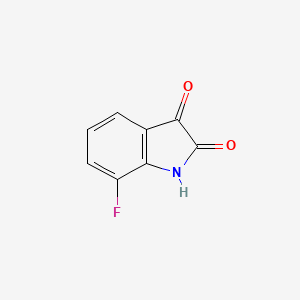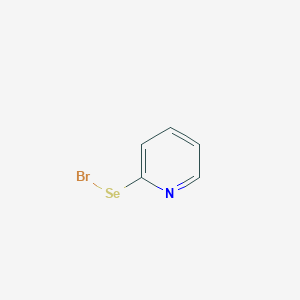
2-Pyridineselenenyl bromide
Vue d'ensemble
Description
2-Pyridineselenenyl bromide is a chemical compound that has been used in various chemical reactions . It is an important intermediate that can serve for the annelation of chalcogen-containing rings to the pyridine cycle .
Synthesis Analysis
The synthesis of 2-Pyridineselenenyl bromide involves the reaction of 2-pyridylselenenyl bromide with divinyl selenide . This reaction was carried out in acetonitrile at room temperature for 20 hours . The yield of the resulting heterocycle is 98% based on consumed bromide .Molecular Structure Analysis
The molecular structure of 2-Pyridineselenenyl bromide is complex. It is essentially zwitterionic, with the negative charge residing on the SeBr2 moiety and the positive charge delocalized over the pyridinium fragment .Physical And Chemical Properties Analysis
2-Pyridineselenenyl bromide is a special organylselenenyl halide, which exhibits low solubility in common solvents . Its solubility is lower than that of 2-pyridylselenenyl chloride .Applications De Recherche Scientifique
Synthesis of Novel Heterocycles
2-Pyridineselenenyl bromide has been used in the synthesis of new families of heterocycles, such as 2H,3H-[1,3]thia- and -selenazolo[3,2-a]pyridin-4-ium heterocycles. These compounds, derived from natural compounds like eugenol, show promising biological activity and water solubility, making them significant in medicinal chemistry (Potapov et al., 2020).
Bromination Mechanisms
Research on the bromination of bis(pyridin-2-yl) diselenide in methylene chloride has led to a better understanding of the reaction mechanisms and structural analysis of 1H-pyridine-2-selenenyl dibromide. Such studies are crucial in the field of organic synthesis and provide insights into the molecular and crystal structures of these compounds (Matsulevich et al., 2019).
Atom Transfer Radical Polymerization
2-Pyridineselenenyl bromide has been shown to be effective in atom transfer radical polymerization processes. This application is significant in the field of polymer chemistry, contributing to the development of new polymeric materials (Haddleton et al., 1997).
Organic Synthesis and Ligand Efficiency
In the context of organic synthesis, 2-pyridineselenenyl bromide plays a role in various synthesis reactions. For instance, its utilization in oxyseleniation of olefins and its role in synthesizing 2-pyridyl vinylic selenides are notable examples. These applications are important for the synthesis of complex organic compounds (Toshimitsu et al., 1985).
Corrosion Inhibition
2-Pyridineselenenyl bromide derivatives have been synthesized and evaluated for their corrosion inhibition activities, particularly for steel in acid solutions. Such research is pivotal in materials science, especially in the context of preventing corrosion in industrial applications (Gu et al., 2015).
Mécanisme D'action
Orientations Futures
The future directions of research involving 2-Pyridineselenenyl bromide could involve exploring its potential applications in various fields, such as pharmaceuticals and materials science . Further studies could also focus on improving the solubility of 2-Pyridineselenenyl bromide in common solvents .
Propriétés
IUPAC Name |
pyridin-2-yl selenohypobromite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNSe/c6-8-5-3-1-2-4-7-5/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORGYCFLJWJACY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)[Se]Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNSe | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90326706 | |
| Record name | 2-Pyridineselenenyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyridineselenenyl bromide | |
CAS RN |
91491-61-1 | |
| Record name | 2-Pyridineselenenyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90326706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 2-Pyridineselenenyl bromide in organic synthesis?
A1: 2-Pyridineselenenyl bromide serves as a versatile reagent in organic synthesis, particularly for its role in selenoxide elimination reactions to form alkenes []. It can also form 1,4-episelenonium ions, which are valuable intermediates in various organic transformations [].
Q2: How does the preparation method influence the purity of 2-Pyridineselenenyl bromide?
A2: The synthesis of 2-Pyridineselenenyl bromide involves reacting 2,2′-Dipyridyl Diselenide with Bromine []. The choice of solvent is crucial for obtaining a pure product. While various solvents can be used, acetonitrile should be avoided as 2-Pyridineselenenyl bromide readily reacts with it. Filtration and washing of the resulting precipitate are essential steps to isolate an analytically pure compound [].
Q3: Are there any specific safety precautions necessary when handling 2-Pyridineselenenyl bromide?
A3: Given its potential toxicity, 2-Pyridineselenenyl bromide should always be handled within a well-ventilated fume hood [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



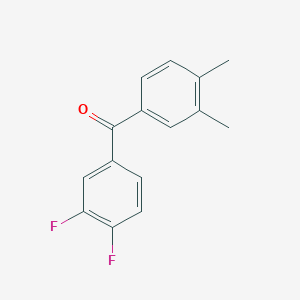
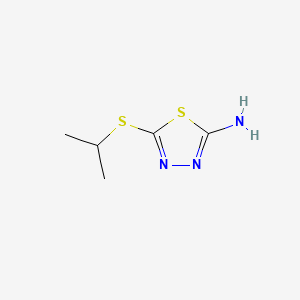
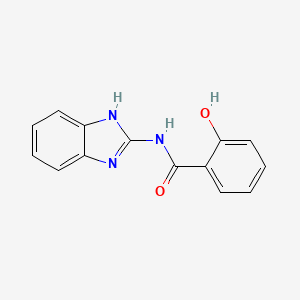
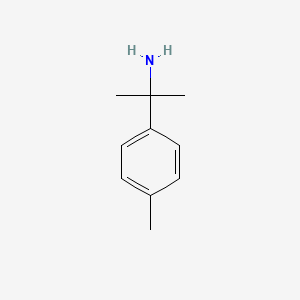
![[1,2,4]Triazolo[1,5-a]pyridin-2-amine](/img/structure/B1296958.png)
![Ethyl 4-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1296960.png)
![3-[(4-Bromophenoxy)methyl]benzoic acid](/img/structure/B1296963.png)
